molecular formula C11H10O4 B258315 2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid

2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid

Cat. No. B258315
M. Wt: 206.19 g/mol
InChI Key: KQZALXZDFKROIS-UHFFFAOYSA-N
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Patent
US09238639B2

Procedure details

A mixture of 1M NaOH (89 mL) and 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one (4.0 g) was stirred at 100° C. for 1 h. After cooling, the reaction mixture was acidified with 6N HCl. The precipitate was collected by filtration, and washed with water and hexane to give the title compound (2.62 g). The filtrate was extracted with EtOAc. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated in vacuo. The solid was washed with hexane to give the title compound (831.4 mg). Total yield: 3.45 g.
Name
Quantity
89 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl[CH2:4][C:5]1[C:14]2[C:9](=[C:10]([CH3:16])[C:11]([OH:15])=[CH:12][CH:13]=2)[O:8][C:7](=[O:17])[CH:6]=1.Cl>>[OH:15][C:11]1[CH:12]=[CH:13][C:14]2[C:5]([CH2:6][C:7]([OH:17])=[O:1])=[CH:4][O:8][C:9]=2[C:10]=1[CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
89 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
ClCC1=CC(OC2=C(C(=CC=C12)O)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water and hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C2=C(C(=CO2)CC(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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